2-Trimethylstannylfuran 2-Trimethylstannylfuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC13882783
InChI: InChI=1S/C4H3O.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;
SMILES:
Molecular Formula: C7H12OSn
Molecular Weight: 230.88 g/mol

2-Trimethylstannylfuran

CAS No.:

Cat. No.: VC13882783

Molecular Formula: C7H12OSn

Molecular Weight: 230.88 g/mol

* For research use only. Not for human or veterinary use.

2-Trimethylstannylfuran -

Specification

Molecular Formula C7H12OSn
Molecular Weight 230.88 g/mol
IUPAC Name furan-2-yl(trimethyl)stannane
Standard InChI InChI=1S/C4H3O.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;
Standard InChI Key XARAKXAOSOBLBZ-UHFFFAOYSA-N
Canonical SMILES C[Sn](C)(C)C1=CC=CO1

Introduction

Chemical Identity and Structural Characteristics

2-Trimethylstannylfuran, also known as trimethyl(2-furyl)stannane, is an organometallic compound characterized by a furan ring substituted with a trimethyltin group at the 2-position. Its molecular structure combines the aromaticity of furan with the reactivity of the tin moiety, making it a versatile reagent. Key identifiers include:

PropertyValue
CAS Number61550-02-5
Molecular FormulaC₇H₁₂OSn
Molecular Weight230.88 g/mol
InChI KeyXARAKXAOSOBLBZ-UHFFFAOYSA-N
Density~0.929 g/mL (estimated)
Boiling Point34–35°C at 9 mmHg (analog-based)

The compound’s structure enables participation in palladium-catalyzed coupling reactions, where the trimethylstannyl group acts as a leaving site for bond formation .

Synthesis and Optimization Strategies

The synthesis of 2-trimethylstannylfuran typically involves stannylation reactions. A common approach is the Stille coupling methodology, where furan derivatives react with trimethyltin chloride under controlled conditions:

  • Direct Arylation: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling of furan with aryl halides in the presence of trimethyltin reagents. This method, adapted from similar syntheses , yields mono-substituted products with high regioselectivity.

  • Lithiation-Stannylation: Furan undergoes lithiation at the 2-position using n-butyllithium, followed by quenching with trimethyltin chloride. This route requires anhydrous conditions and temperatures below −78°C to prevent side reactions.

Optimization Notes:

  • Reaction yields improve under inert atmospheres (argon/nitrogen) to prevent oxidation of tin intermediates.

  • Solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for their ability to stabilize organolithium intermediates .

Applications in Organic Synthesis and Pharmaceuticals

Cross-Coupling Reactions

2-Trimethylstannylfuran is pivotal in Stille cross-couplings, enabling the construction of biaryl and heteroaryl systems. For example:

  • Antibacterial Agent Development: Researchers have utilized stannyl furans to synthesize dicationic bisguanidine-arylfuran derivatives, which exhibit activity against Gram-negative bacteria (EC₅₀ values < 10 µM) .

  • Natural Product Synthesis: The compound serves as a building block for polysubstituted furans found in bioactive natural products, such as antimicrobial alkaloids.

Materials Science

Organotin-furan hybrids are explored for:

  • Conductive Polymers: Tin’s metalloid properties enhance electron delocalization in π-conjugated systems.

  • Catalysis: Tin centers in coordination polymers act as Lewis acid catalysts in esterification and oxidation reactions .

Mechanistic Insights: Role in Bond Formation

The reactivity of 2-trimethylstannylfuran stems from the trimethylstannyl group’s ability to participate in transmetallation steps during palladium-catalyzed reactions. A simplified mechanism involves:

  • Oxidative Addition: Pd⁰ reacts with an aryl halide to form a PdII intermediate.

  • Transmetallation: The stannyl group transfers to PdII, displacing the halide.

  • Reductive Elimination: PdII releases the coupled product, regenerating Pd⁰ .

This pathway underscores the compound’s utility in constructing complex architectures with minimal byproducts.

HazardPrecaution
Toxicity (H301, H312)Use gloves and fume hoods
Moisture SensitivityStore under argon at 2–8°C
Flammability (Flash Point 76°F)Avoid open flames/sparks

Disposal must follow hazardous waste regulations due to tin’s environmental persistence .

Recent Research Advancements

Antibacterial Drug Discovery

A 2022 study demonstrated that stannyl furan derivatives, including 2-trimethylstannylfuran, are precursors to bisguanidine compounds with potent activity against Escherichia coli and Pseudomonas aeruginosa . Modifications to the aryl group (e.g., nitro or cyano substituents) enhanced membrane penetration and target binding.

Sustainable Synthesis Methods

Recent efforts focus on reducing tin waste via:

  • Catalytic Recycling: Palladium nanoparticles recover tin byproducts, improving atom economy .

  • Microwave-Assisted Reactions: Reduced reaction times (30 minutes vs. 24 hours) minimize decomposition risks .

Comparative Analysis with Analogous Compounds

CompoundStructureApplications
2-Tri-n-butylstannylfuranC₁₆H₃₀OSnAgrochemical intermediates
2-TrimethylsiloxyfuranC₇H₁₂O₂SiProtecting group in synthesis

2-Trimethylstannylfuran’s smaller tin group offers superior reactivity in cross-couplings compared to bulkier analogs, albeit with increased toxicity .

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